1-Fluorobutane

Physical Property Distillation Separation Science

1-Fluorobutane (CAS 2366-52-1) is a primary aliphatic haloalkane with the formula C4H9F, characterized by a terminal fluorine substitution on a linear butyl chain. It exhibits a boiling point of 32.5 °C at 760 mmHg, a density of 0.7761 g/cm³ at 20 °C, and a refractive index of 1.3419.

Molecular Formula C4H9F
Molecular Weight 76.11 g/mol
CAS No. 2366-52-1
Cat. No. B1294920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorobutane
CAS2366-52-1
Molecular FormulaC4H9F
Molecular Weight76.11 g/mol
Structural Identifiers
SMILESCCCCF
InChIInChI=1S/C4H9F/c1-2-3-4-5/h2-4H2,1H3
InChIKeyFCBJLBCGHCTPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorobutane CAS 2366-52-1 Procurement and Specification Overview


1-Fluorobutane (CAS 2366-52-1) is a primary aliphatic haloalkane with the formula C4H9F, characterized by a terminal fluorine substitution on a linear butyl chain [1]. It exhibits a boiling point of 32.5 °C at 760 mmHg, a density of 0.7761 g/cm³ at 20 °C, and a refractive index of 1.3419 [1]. The compound is classified as a flammable gas/liquid (R10; S16) and finds established industrial utility as a plasma etching gas in semiconductor manufacturing, as well as an intermediate in fluorinated pharmaceutical and agrochemical synthesis [2][3].

Why 1-Fluorobutane Cannot Be Replaced by 1-Chlorobutane or 1-Bromobutane in Critical Applications


Substitution among 1-halobutanes (fluoro-, chloro-, bromo-) is chemically and functionally invalid. The extreme bond strength and polarity of the C-F bond (bond dissociation energy ≈ 115 kcal/mol for 1-fluorobutane vs. ≈ 84 kcal/mol for 1-chlorobutane and ≈ 71 kcal/mol for 1-bromobutane) fundamentally alter reaction kinetics, spectroscopic signatures, and physical separation parameters [1]. Consequently, a protocol optimized for 1-fluorobutane—whether a GC retention time, a plasma etch selectivity profile, or a nucleophilic substitution rate—cannot be executed with other 1-halobutanes without complete re-validation and, in many cases, process failure [2].

Quantitative Differentiation of 1-Fluorobutane Against 1-Chlorobutane, 1-Bromobutane, and Butane


Boiling Point and Volatility: Distillation-Based Purification and Separation Advantage

1-Fluorobutane exhibits a boiling point of 32.5 °C, substantially lower than that of its non-fluorinated analog butane (-1 °C) and other 1-halobutanes: 1-chlorobutane (78 °C) and 1-bromobutane (102 °C) [1]. This property directly enables low-temperature fractional distillation, reducing thermal decomposition risk and energy input during purification, a critical factor for high-purity semiconductor-grade specifications [2].

Physical Property Distillation Separation Science

Reactivity in SN2 Nucleophilic Substitution: Extreme Kinetic Inertness for Inert Media Applications

The SN2 reactivity of 1-fluorobutane is drastically lower than that of 1-chlorobutane or 1-bromobutane. Based on established leaving group ability (F⁻ is a poor leaving group due to high C-F bond strength), the relative SN2 rates follow the order: 1-bromobutane > 1-chlorobutane >> 1-fluorobutane [1]. While direct experimental rate constants for 1-fluorobutane are rarely reported due to its extreme slowness, this property classifies 1-fluorobutane as a substantially inert alkylating agent, making it suitable as an unreactive solvent or internal standard in reaction monitoring where other 1-halobutanes would interfere [2].

Reaction Kinetics SN2 Mechanism Leaving Group Ability

Gas Chromatographic Retention Index: Unambiguous Identification in Complex Hydrocarbon Matrices

1-Fluorobutane exhibits a Kovats retention index of 495 on a standard non-polar GC column [1]. This value is markedly lower than that of the heavier 1-halobutanes (1-chlorobutane ≈ 600; 1-bromobutane ≈ 700) [2]. In petrochemical and alkylation mixture analysis, this low retention index ensures 1-fluorobutane elutes in a distinct, interference-free region of the chromatogram, enabling definitive identification and quantification of trace fluorinated byproducts [3].

Analytical Chemistry Gas Chromatography Retention Index

Semiconductor-Grade Purity Specification: Verified Suitability for Plasma Etching

High-purity 1-fluorobutane, specifically characterized by a purity of ≥99.9% by volume and low butene content, is explicitly claimed and validated for use as a dry etching gas in semiconductor device fabrication [1][2]. This high-purity grade is not an intrinsic property of the compound but a defined, manufactured specification enabling controlled fluorine radical generation in plasma without introducing carbonaceous residue or metallic contaminants, a critical performance differentiator from lower-purity technical grade material or unverified halogenated solvents [3].

Semiconductor Manufacturing Plasma Etching High-Purity Chemicals

Conformational Stability and Rotational Spectroscopy: Defined Structure for Computational and Spectroscopic Studies

The conformational equilibrium of 1-fluorobutane has been quantitatively characterized via microwave spectroscopy and ab initio calculations. Four of the five possible conformers (GT, TT, TG, and GG) have been assigned and their rotational spectra measured [1]. This level of detailed, experimentally validated conformational assignment is not available for many other 1-halobutanes, providing a unique benchmark for computational chemistry validation and molecular modeling studies of fluorinated alkyl chains.

Microwave Spectroscopy Conformational Analysis Ab Initio Calculations

Dipole Moment and Polarity: Distinctive Solvent and Interaction Properties

The strong polarization of the C-F bond imparts 1-fluorobutane with a distinct dipole moment and a significantly enhanced polarizability (8.2±0.5 × 10⁻²⁴ cm³) compared to its non-fluorinated analog, butane, which has a negligible dipole moment [1]. This polarity influences its solubility, surface tension (16.3±3.0 dyne/cm), and interactions in fluorinated solvent systems, differentiating it from purely hydrophobic hydrocarbons or less polar chloro/bromo analogs .

Physical Chemistry Dielectric Properties Molecular Polarity

Optimal Use Cases for 1-Fluorobutane Based on Verified Differentiation


High-Purity Semiconductor Plasma Etching and CVD Processes

1-Fluorobutane is explicitly claimed as a high-purity (≥99.9% vol) plasma reaction gas for semiconductor dry etching and chemical vapor deposition (CVD). Its defined purity specification and validated performance in plasma environments make it a procurable, application-specific gas for producing advanced semiconductor devices, as detailed in Zeon Corporation patents [1]. This application leverages the compound's ability to generate reactive fluorine species under plasma conditions while minimizing carbonaceous contamination, a requirement that cannot be met by generic halogenated solvents or lower-purity material [2].

Analytical Reference Standard for GC and GC-MS in Petrochemical Analysis

The compound's well-characterized Kovats retention index of 495 on non-polar columns and its distinct mass spectrum (NIST #19210) establish it as an ideal reference standard for the qualitative and quantitative analysis of C4 fluoride compounds in complex alkylation materials and hydrocarbon streams [3][4]. The low retention index ensures it elutes in a region with minimal interference from non-fluorinated C4-C5 hydrocarbons, enabling unambiguous identification [5].

Inert Fluorinated Solvent or Reaction Medium

Leveraging its extreme kinetic inertness in SN2 reactions (inferred from the high C-F bond strength and poor F⁻ leaving group ability), 1-fluorobutane is a strong candidate for use as an inert, low-boiling solvent in reactions involving strong nucleophiles or bases where other 1-halobutanes would undergo rapid displacement and contaminate the product mixture [6]. Its boiling point of 32.5 °C also facilitates easy removal from reaction mixtures by evaporation [7].

Model Compound for Computational and Spectroscopic Studies

The experimentally validated conformational equilibrium and rotational spectra of four distinct conformers (GT, TT, TG, and GG) provide a robust dataset for benchmarking computational chemistry methods (e.g., ab initio and DFT calculations) and for calibrating spectroscopic techniques like microwave and NMR spectroscopy in the study of fluorinated alkyl chain dynamics [8].

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